6(5H)-Phenanthridinone, 9-methyl-
Description
Contextualization within the Phenanthridinone Chemical Class and Heterocyclic Chemistry.
The phenanthridinone core is a significant scaffold in organic and medicinal chemistry. researchgate.netnih.gov These compounds are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, which classifies them as heterocyclic compounds. msu.eduyoutube.com Heterocyclic chemistry is a vast and vital field, as these structures are found in numerous natural products, pharmaceuticals, and functional materials. nih.govmsu.edu
The phenanthridinone skeleton, in particular, is a recurring motif in a variety of bioactive alkaloids. nih.gov This structural significance has spurred considerable interest in developing synthetic methodologies to construct these frameworks. researchgate.netnih.gov The approaches to synthesizing phenanthridinones are diverse, ranging from traditional methods like the Schmidt reaction and Ullmann reaction to more modern techniques involving transition-metal-mediated cross-coupling reactions and photocatalyzed processes. nih.gov
9-methyl-6(5H)-phenanthridinone is a specific derivative of the parent 6(5H)-phenanthridinone molecule. nih.gov The addition of a methyl group at the 9-position can influence the molecule's physical and chemical properties, potentially altering its biological activity and reactivity. nih.govacs.org The study of such derivatives helps in understanding the structure-activity relationships within the phenanthridinone class.
Current Landscape of Research Focuses for 6(5H)-Phenanthridinone Derivatives.
Research into 6(5H)-phenanthridinone and its derivatives is multifaceted, with a significant focus on their synthesis and potential applications. Scientists are continuously exploring more efficient and environmentally friendly methods for their preparation. nih.govorganic-chemistry.org Recent advancements include visible-light-induced tandem cyclizations and photoinduced intramolecular annulations, which offer metal-free conditions for synthesizing the phenanthridinone skeleton. researchgate.net
A notable area of investigation is the use of phenanthridinone derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP). sigmaaldrich.comsigmaaldrich.com PARP inhibitors are a class of targeted cancer therapies. The parent compound, 6(5H)-phenanthridinone, has been identified as a potent PARP-1 inhibitor. sigmaaldrich.com This has led to further exploration of its derivatives to potentially enhance this inhibitory activity.
Furthermore, the synthesis of various substituted phenanthridinones, including methyl-substituted analogs like 2-methyl-, 4-methyl-, and 9-methyl-6(5H)-phenanthridinone, has been a subject of research. nih.govacs.org These studies often involve developing novel synthetic protocols, such as microwave-assisted lactamization, to efficiently produce these compounds in high yields. nih.gov The synthesis of these derivatives is crucial for building libraries of compounds that can be screened for various biological activities.
The exploration of phenanthridinone derivatives also extends to their use as building blocks in the synthesis of more complex molecules and materials. nih.gov Their inherent chemical properties make them valuable intermediates in organic synthesis. acs.org
Below is a data table summarizing the key properties of 9-methyl-6(5H)-phenanthridinone:
| Property | Value | Source |
| Molecular Formula | C14H11NO | nih.gov |
| Molecular Weight | 209.24 g/mol | nih.gov |
| IUPAC Name | 9-methyl-5H-phenanthridin-6-one | nih.gov |
| CAS Number | 107622-37-7 | nih.gov |
| Melting Point | 249–251 °C | nih.govacs.org |
Structure
3D Structure
Properties
CAS No. |
107622-37-7 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9-methyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-12(8-9)10-4-2-3-5-13(10)15-14(11)16/h2-8H,1H3,(H,15,16) |
InChI Key |
RNKGUYMQALAAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Phenanthridinone Frameworks
Transition Metal-Catalyzed Annulation and Cyclization Reactionsacs.orgnih.govnih.gov
The construction of the phenanthridinone core has been significantly advanced by transition metal catalysis, which facilitates key bond-forming steps. acs.orgnih.gov Palladium-based catalysts, in particular, have proven to be highly effective in promoting the necessary annulation and cyclization reactions. nih.gov These methods often involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to build the tricyclic system. nih.gov
Palladium-Mediated Ullmann Cross-Coupling Processesacs.org
The Ullmann reaction, a classic copper-catalyzed coupling method, has been adapted using palladium catalysts to synthesize phenanthridinones. wikipedia.orgwikipedia.org A modern approach involves the palladium(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals, -enones, or -esters. The resulting β-aryl derivatives can then be converted to phenanthridinones through reductive cyclization. acs.org This two-step procedure is valued for its simplicity and cost-effectiveness. acs.org While traditional Ullmann reactions often require harsh conditions, palladium-catalyzed versions can proceed at lower temperatures. wikipedia.org The mechanism of these reactions is thought to involve a copper(I) intermediate that undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org
A notable example of a related C-N coupling is the Goldberg reaction, which traditionally involves the reaction of an aniline (B41778) with an aryl halide, catalyzed by copper. wikipedia.org Modern adaptations of these Ullmann-type reactions have expanded their utility in heterocyclic synthesis. nih.gov
C-H Activation and Direct Arylation Strategiesnih.govrsc.org
Direct C-H activation has emerged as a powerful and atom-economical strategy for synthesizing phenanthridinones. nih.gov Palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides is a common approach. This method benefits from the use of readily available starting materials and avoids the need for pre-functionalized substrates. rsc.org
Recent advancements have demonstrated the synthesis of a range of functionalized phenanthridin-6(5H)-ones in good yields (59–88%) through a palladium-catalyzed annulation of 2-bromobenzamides and 2-bromobenzoic acids. acs.org The reaction is believed to proceed via an initial oxidative addition of the 2-bromobenzamide (B1207801) to the Pd(0) catalyst, followed by a second oxidative addition to the 2-bromobenzoic acid. Subsequent reductive elimination and decarboxylation steps lead to the formation of the phenanthridinone product. acs.org
Palladium nanoparticles (Pd-PVP NPs) have also been employed as efficient catalysts for the intramolecular C-H bond activation of 2-halobenzyl aryl ethers and N-aryl-2-bromobenzamides, leading to benzochromenes and phenanthridinones, respectively. These reactions can be carried out in aqueous media under ligand-free conditions. rsc.org For instance, the synthesis of phenanthridinone from N-phenyl-2-bromobenzamide using Pd-PVP NPs in a water/DMF mixture at 100 °C for 24 hours resulted in a 90% yield. rsc.org
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-phenyl-2-bromobenzamide | Pd-PVP NPs (1 mol%) | H₂O/DMF (1:1) | 100 | 24 | 95 |
| N-(4-methylphenyl)-2-bromobenzamide | Pd-PVP NPs (1 mol%) | H₂O/DMF (1:1) | 100 | 24 | 92 |
| N-(4-fluorophenyl)-2-bromobenzamide | Pd-PVP NPs (1 mol%) | H₂O/DMF (1:1) | 100 | 24 | 96 |
Table 1: Palladium Nanoparticle-Catalyzed Synthesis of Phenanthridinones via C-H Activation. rsc.org
N-Aryl Coupling Reactions for Heterocycle Formationnih.gov
N-Aryl coupling reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles, including phenanthridinones. nih.gov These reactions can be catalyzed by transition metals or proceed under metal-free conditions. nih.gov One strategy involves the oxidative intramolecular palladium-catalyzed C-H amination of arenes. For example, the synthesis of phenanthridin-6-one was achieved in 63% yield through such a process. nih.gov
The Suzuki-Miyaura cross-coupling reaction has also been adapted for phenanthridinone synthesis. A one-step synthesis utilizes the coupling of 2-halobenzoates with 2-aminophenylboronic acids, catalyzed by palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos. nih.gov
Transition Metal-Free Approaches to Phenanthridinone Synthesisacs.orgnih.gov
In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free approaches to phenanthridinones have been explored. acs.orgnih.gov One such method involves the use of vasicine, a natural product, as a catalyst for the intramolecular C-H arylation of aryl halides. This reaction is promoted by potassium tert-butoxide (KOtBu) and carried out under microwave irradiation in sulfolane. nih.gov This protocol has been shown to be effective for a variety of aryl iodides, bromides, and even less reactive chlorides, affording the corresponding phenanthridinones in yields ranging from 45-90% within a short reaction time of 15 minutes. nih.gov
Photo-Mediated and Visible-Light-Driven Synthetic Protocolsnih.gov
Photochemical methods offer a mild and often highly selective means of constructing complex molecules. The synthesis of phenanthridinones can be achieved through the photocyclization of benzanilides. nih.gov More recently, visible-light-driven protocols have gained prominence. These methods often rely on a photocatalyst that, upon irradiation, can initiate a radical cascade leading to the desired product. nih.gov While specific examples for the synthesis of 9-methyl-6(5H)-phenanthridinone via photo-mediation are not extensively detailed in the reviewed literature, the general applicability of these methods to substituted benzanilides suggests their potential for this purpose.
Microwave-Assisted Synthetic Methodsnih.govnih.gov
Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of phenanthridinones. A notable example is the synthesis of 9-methylphenanthridin-6(5H)-one. nih.gov This method utilizes a weak base, potassium carbonate (K₂CO₃), to promote the cyclization of N-(m-tolyl)-2-bromobenzamide in dimethylformamide (DMF) under microwave irradiation. The reaction proceeds to completion in 2 hours at 150 °C, providing the target compound in a 67% yield. nih.gov This approach highlights the efficiency and practicality of microwave heating for the construction of the phenanthridinone scaffold.
| Product | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 9-Methylphenanthridin-6(5H)-one | N-(m-tolyl)-2-bromobenzamide | K₂CO₃ | DMF | 150 | 2 | 67 |
Table 2: Microwave-Assisted Synthesis of 9-Methylphenanthridin-6(5H)-one. nih.gov
Development of Novel Precursors and Reaction Pathways for 9-methyl-6(5H)-Phenanthridinone
Recent advancements in synthetic chemistry have led to the development of efficient pathways for the synthesis of substituted phenanthridinones, including 9-methyl-6(5H)-phenanthridinone. One notable method involves a weak base-promoted lactamization under microwave irradiation, which offers a rapid and high-yielding route to the desired product. nih.govacs.org
A key strategy for the synthesis of 9-methyl-6(5H)-phenanthridinone utilizes a precursor from the N-aryl-2-bromobenzamide family. nih.govacs.org Specifically, 2-bromo-N-(m-tolyl)benzamide serves as the direct precursor for this transformation. The synthesis proceeds via an intramolecular cyclization facilitated by a weak base, potassium carbonate (K2CO3), in dimethylformamide (DMF) under microwave irradiation. nih.govacs.org This approach avoids the use of transition metals, offering a more environmentally benign and cost-effective synthetic route. acs.org
The reaction is believed to proceed through a radical cyclization mechanism promoted by the weak base under microwave conditions. acs.org This method has been shown to be effective for a range of substituted N-aryl-2-bromobenzamides, leading to the corresponding phenanthridin-6(5H)-ones in good to excellent yields. nih.govacs.org
The following table summarizes the reaction conditions for the synthesis of 9-methyl-6(5H)-phenanthridinone from its precursor:
| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) |
| 2-bromo-N-(m-tolyl)benzamide | K2CO3 | DMF | Microwave, 150 °C, 2 h | 9-methyl-6(5H)-phenanthridinone | 67 |
| Data derived from a study on weak base-promoted lactamization under microwave irradiation. nih.govacs.org |
This methodology represents a significant advancement in the synthesis of 9-methyl-6(5H)-phenanthridinone, providing a novel and efficient pathway that leverages accessible precursors and environmentally friendly conditions. The development of such precursors and reaction pathways is crucial for the continued exploration of the chemical and biological properties of this class of compounds.
Derivatization and Structural Modification Studies of 6 5h Phenanthridinone Scaffolds
Synthesis of Substituted 9-methyl-6(5H)-Phenanthridinone Analogues
The synthesis of substituted 9-methyl-6(5H)-phenanthridinone analogues has been achieved through various chemical strategies, primarily involving intramolecular cyclization reactions. One prominent method is the weak base-promoted lactamization under microwave irradiation. nih.gov This approach has been successfully applied to synthesize 9-methylphenanthridin-6(5H)-one. acs.org
The synthesis often begins with appropriately substituted N-aryl-2-halobenzamides. For instance, the cyclization of N-aryl-β-bromo-α,β-unsaturated amides provides a versatile route to phenanthridinone derivatives. acs.org The reaction conditions, such as the choice of base and solvent, are critical for achieving high yields. Studies have shown that the use of a weak base is effective in promoting the intramolecular C-N bond formation that leads to the phenanthridinone ring system. nih.gov
Furthermore, the position of substituents on the starting materials can influence the outcome of the synthesis. For example, amides with a methyl group at the para- or ortho-positions on the N-attached phenyl ring have been successfully cyclized to yield the corresponding 7,8,9,10-tetrahydrophenanthridin-6(5H)-ones. acs.org The presence of substituents on the cyclohexene (B86901) ring of 2-bromo-N-phenylcyclohex-1-enecarboxamides also allows for the synthesis of substituted tetrahydrophenanthridinone analogues. acs.org
Below is a table summarizing some of the synthesized analogues related to the 9-methyl-6(5H)-phenanthridinone scaffold:
| Compound Name | Starting Material | Key Features | Reference |
| 9-Methylphenanthridin-6(5H)-one | N-(p-tolyl)-2-bromobenzamide (hypothetical) | Methyl group at the 9-position of the phenanthridinone core. | acs.org |
| 8-Methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one | 2-Bromo-N-phenyl-4-methylcyclohex-1-enecarboxamide (hypothetical) | Methyl group on the saturated ring of the tetrahydrophenanthridinone scaffold. | acs.org |
| 8,9-Dimethoxyphenanthridin-6(5H)-one | 2-Bromo-N-(3,4-dimethoxyphenyl)benzamide (hypothetical) | Methoxy (B1213986) groups on the phenanthridinone core, demonstrating functional group tolerance. | acs.org |
| Phenanthridin-6(5H)-one | 2-Bromo-N-phenylbenzamide | The unsubstituted parent compound of the series. | acs.org |
| 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one | 2-Bromo-N-phenylcyclohex-1-enecarboxamide | A partially saturated analogue of phenanthridinone. | nih.gov |
Exploration of Functional Group Tolerance and Diversification Strategies
The development of synthetic methodologies with broad functional group tolerance is essential for creating diverse libraries of 9-methyl-6(5H)-phenanthridinone analogues for structure-activity relationship (SAR) studies. Research has demonstrated that various functional groups can be tolerated under the reaction conditions used for the synthesis of the phenanthridinone scaffold.
For instance, the synthesis of 8,9-dimethoxyphenanthridin-6(5H)-one highlights the tolerance of electron-donating methoxy groups on the aromatic ring. acs.org This is significant as methoxy groups can influence the electronic properties and metabolic stability of the molecule. The synthesis of phenanthridinones has been achieved in the presence of both electron-donating and electron-withdrawing substituents on the phenanthroline core, indicating a good level of functional group tolerance. acs.org
Diversification strategies often involve the introduction of various substituents at different positions of the phenanthridinone core. This can be achieved by using appropriately substituted starting materials. For example, by varying the substituents on the N-aryl portion of the starting amide, a range of analogues with different electronic and steric properties can be generated. The ability to introduce substituents on both the aromatic and non-aromatic rings (in the case of tetrahydrophenanthridinones) provides a powerful tool for exploring the chemical space around the 9-methyl-6(5H)-phenanthridinone scaffold. acs.org
The following table summarizes the tolerance of different functional groups in the synthesis of phenanthridinone analogues:
| Functional Group | Position on Scaffold | Synthetic Method | Outcome | Reference |
| Methyl | 9-position | Microwave-assisted lactamization | Successful synthesis of 9-methylphenanthridin-6(5H)-one. | acs.org |
| Methyl | 8-position (tetrahydro) | Microwave-assisted lactamization | Successful synthesis of 8-methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one. | acs.org |
| Methoxy | 8,9-positions | Microwave-assisted lactamization | Successful synthesis of 8,9-dimethoxyphenanthridin-6(5H)-one, indicating tolerance for electron-donating groups. | acs.org |
| Phenyl | 8-position (tetrahydro) | Microwave-assisted lactamization | The cyclization of 2-bromo-N-phenylcyclohex-1-enecarboxamides with phenyl substituents proceeded successfully. | acs.org |
| Halogens (e.g., Cl) | 4,7-positions (phenanthroline) | Metal- and light-free dicarbamoylation | Electron-withdrawing groups are tolerated on the phenanthroline core. | acs.org |
Targeted Modification for Enhanced Properties or Activities
The targeted modification of the 9-methyl-6(5H)-phenanthridinone scaffold is driven by the desire to enhance specific properties, such as biological activity, selectivity, or pharmacokinetic profiles. Structure-based drug design and SAR studies are key approaches in guiding these modifications.
For example, in the broader class of phenanthridin-6(5H)-one derivatives, medicinal chemistry efforts have led to the identification of potent and selective inhibitors of BET bromodomains, which are implicated in cancer and inflammatory diseases. nih.gov These efforts involved the rational design and synthesis of novel derivatives with improved potency and oral pharmacokinetic properties. nih.gov
The modification of specific positions on the phenanthridinone ring can have a significant impact on activity. For instance, the introduction of different functional groups can alter the compound's ability to interact with its biological target. A study on phenylahistin (B1241939) derivatives, which share a similar diketopiperazine core, demonstrated that replacing a phenyl group with a 2,5-difluorophenyl or a benzophenone (B1666685) group led to more potent antimicrotubule agents. nih.gov This highlights how targeted modifications can lead to second-generation derivatives with enhanced cytotoxic activities. nih.gov
While specific examples of targeted modifications for 9-methyl-6(5H)-phenanthridinone itself are not detailed in the provided search results, the principles of targeted modification are broadly applicable. Future research on 9-methyl-6(5H)-phenanthridinone would likely involve synthesizing a series of analogues with systematic variations at different positions of the scaffold. These variations could include altering the nature and position of substituents on the aromatic rings, as well as modifying the N-5 position. The goal of these modifications would be to probe the SAR and identify key structural features that contribute to the desired biological activity.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. For 6(5H)-Phenanthridinone, 9-methyl-, both ¹H and ¹³C NMR spectroscopic techniques are utilized to map out the connectivity of its carbon and hydrogen framework.
While specific experimental ¹H and ¹³C NMR data for 6(5H)-Phenanthridinone, 9-methyl- are not detailed in readily available literature, it is known that ¹³C NMR spectra for this compound have been recorded nih.gov. A thorough analysis of such spectra would involve the identification of chemical shifts for each of the 14 carbon atoms in the molecule. The expected ¹³C NMR spectrum would feature distinct signals for the methyl group, the aromatic carbons, and the carbonyl carbon. The chemical shift of the methyl group would appear in the upfield region, while the aromatic and carbonyl carbons would resonate at lower fields.
Similarly, a detailed ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their spatial relationships. The analysis of chemical shifts, integration of peak areas, and spin-spin coupling patterns would allow for the assignment of each proton to its specific position on the phenanthridinone scaffold. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and their directly attached carbons, as well as proton-proton coupling networks. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, aiding in the conformational analysis of the molecule.
High-Resolution Mass Spectrometry (HRMS) in Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of a compound's molecular formula by providing a highly precise measurement of its mass-to-charge ratio.
For 6(5H)-Phenanthridinone, 9-methyl-, the calculated monoisotopic mass is 209.084063974 Da nih.gov. HRMS analysis would be expected to yield an experimental mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental composition as C₁₄H₁₁NO.
While detailed experimental HRMS fragmentation data for 6(5H)-Phenanthridinone, 9-methyl- is not extensively documented, such an analysis would provide valuable structural information. The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of small neutral molecules or radicals, which can be correlated to the different structural motifs within the parent ion.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for 6(5H)-Phenanthridinone, 9-methyl-
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Monoisotopic Mass | 209.084063974 Da |
Data sourced from PubChem nih.gov
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
While a specific single crystal X-ray diffraction study for 6(5H)-Phenanthridinone, 9-methyl- has not been reported in the surveyed literature, the crystal structure of a closely related phenanthridinone derivative has been confirmed by this method. This indicates that compounds of this class are amenable to crystallization and structural analysis by X-ray diffraction. Such an analysis for 6(5H)-Phenanthridinone, 9-methyl- would definitively establish the planarity of the phenanthridinone ring system and the orientation of the methyl substituent.
Photophysical Characterization: UV-Vis Absorption, Fluorescence, and Phosphorescence Spectroscopy
The photophysical properties of a molecule describe its interaction with light, including the absorption of photons and the subsequent de-excitation processes. These properties are determined by the electronic structure of the compound.
A comprehensive photophysical characterization of 6(5H)-Phenanthridinone, 9-methyl- would involve several spectroscopic techniques. UV-Vis absorption spectroscopy would be used to identify the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. Fluorescence and phosphorescence spectroscopy would provide information about the emission of light from the excited singlet and triplet states, respectively. The emission spectra would reveal the wavelengths of the emitted light and can be used to infer information about the energy levels of the excited states.
To further quantify the photophysical behavior of 6(5H)-Phenanthridinone, 9-methyl-, measurements of its fluorescence quantum yield and excited-state lifetime would be essential. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime is the average time that the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the dynamics of the excited states and for potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Investigation of Biological Activities and Mechanistic Pathways Excluding Human Clinical Data, Dosage, Safety
Poly(ADP-Ribose) Polymerase (PARP) Inhibition Mechanisms
6(5H)-Phenanthridinone and its derivatives are recognized as potent inhibitors of Poly(ADP-Ribose) Polymerase (PARP), a family of enzymes critical to cellular processes like DNA repair and apoptosis. nih.govnih.gov The inhibition of PARP is a significant strategy in anticancer therapy, as it can prevent cancer cells from repairing DNA damage, leading to cell death. nih.gov Phenanthridinone-based compounds can act as competitive inhibitors, mimicking the endogenous substrate NAD+ to disrupt the process of PARylation. nih.gov This inhibitory action forms the basis of their therapeutic potential, particularly in oncology.
The inhibitory action of phenanthridinone-based compounds stems from their direct interaction with the PARP enzyme's active site. These inhibitors are designed to fit into the nicotinamide (B372718) binding pocket of the enzyme, where the NAD+ substrate would normally bind. nih.gov This competitive binding prevents the catalytic cleavage of NAD+ into nicotinamide and ADP-ribose, thereby halting the formation of poly(ADP-ribose) chains on target proteins. acs.org
Advanced computational and in silico modeling has guided the development of novel phenanthridinone derivatives with enhanced potency. nih.gov These studies have engineered scaffolds that can dock into both the nicotinamide and adenine (B156593) binding sites of the PARP enzyme. nih.gov Specific interactions with key amino acid residues, such as D766, D770, and R878 within the PARP active site, have been targeted to create more potent inhibitors. nih.gov For instance, one designed scaffold utilizes a hydroxyl arm to interact with either D766 or D770. nih.gov This precise molecular interaction is crucial for the high-affinity binding and effective inhibition of the enzyme. Furthermore, the presence of a PARP inhibitor can lead to "PARP trapping," where the inactive enzyme remains bound to DNA, which itself impedes DNA repair and enhances cytotoxicity. acs.org
The PARP family consists of 17 different isoforms, and the ability to selectively inhibit specific members could lead to more targeted therapies. nih.gov While many first-generation inhibitors like PJ34 (a phenanthridinone-based compound) are non-selective, recent research has focused on designing derivatives with preferences for certain isoforms. nih.gov
Through targeted design, it has been possible to develop enantiomeric pairs of phenanthridinone-based inhibitors that achieve selectivity between PARP1 and PARP2. nih.gov By creating structures that selectively interact with residue D766 in PARP1 or E335 in PARP2, researchers have developed compounds with a notable preference for PARP2 over PARP1, an improvement compared to benchmarks like PJ34. nih.gov This demonstrates that the phenanthridinone scaffold can be chemically modified to achieve desired selectivity profiles across the PARP family, potentially leading to inhibitors with more precise biological effects.
HIV-1 Integrase Inhibition: Molecular Basis and Strand Transfer Modulation
HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral lifecycle. cymitquimica.commedchemexpress.com Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. cymitquimica.com The general mechanism of action for INSTIs involves chelating metal ions (typically Mg2+) within the enzyme's active site, which blocks the strand transfer reaction and prevents the integration of viral DNA. cymitquimica.com
While the phenanthridinone scaffold is primarily known for PARP inhibition, some chemical suppliers list 6(5H)-phenanthridinone as an HIV-1 integrase inhibitor. cymitquimica.com However, detailed mechanistic studies focusing specifically on phenanthridinone derivatives as HIV-1 integrase inhibitors are not widely represented in the primary scientific literature, which is more focused on other structural classes for this target. medchemexpress.comnih.gov Research into dual inhibitors has identified other heterocyclic structures, such as 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, that can inhibit both HIV-1 RNase H and integrase, highlighting the strategy of targeting multiple viral enzymes. nih.gov
Antiviral Activity: Cellular Models and Target Pathways
Beyond potential anti-HIV activity, phenanthridinone derivatives have been investigated for broader antiviral properties. Studies have demonstrated that fluorinated analogues of phenanthridin-6(5H)-one possess activity against the influenza A virus. nih.gov
In an in vitro study using Madin-Darby Canine Kidney (MDCK) cells, the antiviral activity of synthesized phenanthridinone compounds was tested against the influenza A/Puerto Rico/8/34 (H1N1) strain. nih.gov The results indicated that while the non-fluorinated parent compound was inactive, a 2-fluoro-substituted derivative exhibited inhibitory properties against the virus. nih.gov This suggests that the addition of fluorine to the phenanthridinone skeleton is crucial for its anti-influenza activity. nih.gov Further investigation into mono- and difluorosubstituted derivatives confirmed their activity against influenza A (H1N1), indicating that this class of compounds warrants further study for the development of novel antiviral agents. nih.gov
Table 1: Antiviral Activity of Fluorinated Phenanthridin-6(5H)-one Derivatives
| Compound | Virus Strain | Cellular Model | Observed Activity | Reference |
|---|---|---|---|---|
| Non-fluorinated phenanthridin-6(5H)-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | No antiviral activity | nih.gov |
| 2-Fluoro-substituted phenanthridin-6(5H)-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | Influenza virus inhibition | nih.gov |
Anticancer and Antiproliferative Activity: Mechanistic Investigations in Cell Lines
The antiproliferative activity of 6(5H)-phenanthridinone and its derivatives is closely linked to their function as PARP inhibitors. By preventing DNA repair, these compounds can enhance the cytotoxicity of DNA-damaging agents and radiation. acs.orgnih.gov
In cultured RDM4 murine lymphoma cells, 6(5H)-phenanthridinone demonstrated a synergistic effect when combined with the alkylating agent chloromethine, leading to a significant drop in cell proliferation. nih.gov This synergy is attributed to the inhibition of PARP, which prevents the cancer cells from recovering from the DNA damage inflicted by the alkylating agent. Similarly, phenanthridinone derivatives have been shown to increase the effectiveness of other chemotherapeutic drugs like doxorubicin (B1662922) and carmustine (B1668450) in various cancer cell lines. acs.org
Mechanistic studies in H1299 lung cancer cells with a 9-methoxy-indeno[1,2-c]quinolin-11-one derivative, a structurally related compound, revealed that it induced DNA damage even at low concentrations. mdpi.com This compound was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, it led to the activation of caspase-3 and -7 and enhanced the cleavage of PARP, all of which are hallmarks of apoptosis induction. mdpi.com Other derivatives have shown potent antiproliferative activities against various central nervous system (CNS) cancer cell lines, including SF-268 and U251, demonstrating broad potential. nih.gov
Table 2: Anticancer and Antiproliferative Effects of Phenanthridinone and Related Derivatives
| Compound/Derivative | Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| 6(5H)-phenanthridinone | RDM4 (Murine Lymphoma) | Synergistic proliferation drop with chloromethine | PARP Inhibition | nih.gov |
| 9-methoxy-indeno[1,2-c]quinolin-11-one derivative | H1299 (Lung Cancer) | Strong antiproliferative activity (IC50 = 1.18 μM) | Induction of DNA damage, increased Bax/Bcl-2 ratio, caspase activation | mdpi.com |
| SJ10 (Indeno[1,2-c] quinolin-11-one derivative) | SF-268, U251 (CNS Cancer) | Complete growth inhibition (-100% and -96% respectively) | Antiproliferative | nih.gov |
| 6(5H)phenanthridinone | Murine Lymphoma | Increased carmustine cytotoxicity | PARP Inhibition | acs.org |
Antimicrobial and Antifungal Actions: Underlying Biochemical Mechanisms
The broader phenanthridine (B189435) chemical family, which includes the phenanthridinone structure, has also been explored for antimicrobial and antifungal properties. Structurally related benzo[c]phenanthridine (B1199836) alkaloids have shown notable antifungal activity against clinically relevant, drug-resistant yeast isolates. nih.gov For instance, the alkaloids 8-hydroxydihydrosanguinarine and 8-hydroxydihydrochelerythrine (B1252475) demonstrated potent activity against six species of yeast fungi, with Minimum Inhibitory Concentrations (MICs) as low as 2-80 µg/mL. nih.gov
In the antibacterial domain, synthetic 5-methylbenzo[c]phenanthridinium derivatives have been evaluated against pathogenic bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov The mechanism of action for these compounds is believed to be the inhibition of FtsZ, a protein essential for bacterial cell division. nih.gov By preventing the self-assembly of FtsZ, these alkaloids effectively halt bacterial cytokinesis. The antibacterial potency was significantly enhanced by the presence of a phenyl substituent on the benzo[c]phenanthridinium core. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Phenanthridine-Related Compounds
| Compound Class | Target Organism | Activity | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Benzo[c]phenanthridine alkaloids | Drug-resistant yeast isolates | Antifungal (MIC 2-100 µg/mL) | Not specified | nih.gov |
| 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus, Enterococcus faecalis | Antibacterial | Inhibition of FtsZ protein self-assembly | nih.gov |
Genotoxicity Studies in Model Organisms: Structure-Activity Relationships and Environmental Implications
Currently, there is a notable absence of publicly available scientific literature detailing specific genotoxicity studies conducted on the chemical compound 6(5H)-Phenanthridinone, 9-methyl-. Extensive searches of chemical and toxicological databases have not yielded any empirical data from assays such as the Ames test, micronucleus test, or comet assay in model organisms for this particular molecule.
While research exists on the genotoxic potential of the broader phenanthridinone class and related polycyclic aromatic compounds, the strict focus on 6(5H)-Phenanthridinone, 9-methyl- precludes the inclusion of such data. The structure-activity relationship (SAR) for genotoxicity within the phenanthridinone family is complex, with minor alterations in substitution patterns potentially leading to significant changes in biological activity. For instance, the presence and position of methyl groups can influence metabolic activation pathways and interaction with DNA. However, without direct experimental evidence for the 9-methyl derivative, any discussion of its potential genotoxicity based on analogues would be speculative and fall outside the required scope.
Consequently, the environmental implications of 6(5H)-Phenanthridinone, 9-methyl- regarding genotoxicity also remain uncharacterized. Understanding the potential for a chemical to induce genetic damage in organisms is a critical component of its environmental risk assessment. The lack of data for this specific compound means that its impact on the genetic integrity of environmental species cannot be determined at this time.
Table 1: Summary of Genotoxicity Data for 6(5H)-Phenanthridinone, 9-methyl-
| Assay Type | Model Organism | Results |
| Data Not Available | Data Not Available | Data Not Available |
Role as Biochemical Probes in Cellular Response Studies
There is no available scientific literature indicating that 6(5H)-Phenanthridinone, 9-methyl- has been utilized as a biochemical probe in cellular response studies. Biochemical probes are essential tools for elucidating molecular pathways, and their utility is predicated on well-defined interactions with specific cellular targets.
While the parent compound, 6(5H)-Phenanthridinone, has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP) and used as a probe to study cellular responses to DNA damage and irradiation, this activity cannot be directly attributed to its 9-methyl derivative without specific experimental validation. chemicalbook.com The addition of a methyl group at the 9-position could alter the compound's binding affinity and selectivity for PARP or other potential targets, thereby changing its characteristics as a biochemical probe.
The development and characterization of a novel biochemical probe involve rigorous testing to establish its mechanism of action, potency, and specificity. As no such studies have been published for 6(5H)-Phenanthridinone, 9-methyl-, its role in investigating cellular responses remains undefined.
Table 2: Use of 6(5H)-Phenanthridinone, 9-methyl- as a Biochemical Probe
| Cellular Target | Pathway Investigated | Outcome |
| Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Structural Variations with Biological Potency
The potency of phenanthridinone derivatives can be significantly modulated by structural alterations to the core scaffold. A notable example is the development of phenanthridin-6(5H)-one derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are implicated in cancer and inflammatory diseases. nih.gov
In a study focused on developing potent and selective BET bromodomain inhibitors, a series of novel phenanthridin-6(5H)-one derivatives were synthesized and evaluated. nih.gov The initial lead compound, a simple phenanthridinone, was systematically modified to enhance its inhibitory activity. The introduction of various substituents at different positions of the phenanthridinone core led to a wide range of potencies, as measured by their half-maximal inhibitory concentration (IC50) against the BRD4 bromodomain.
For instance, the strategic placement of a piperazine-containing side chain at the C2 position of the phenanthridinone scaffold was found to be a key determinant of inhibitory potency. Further modifications to this piperazine (B1678402) moiety and the phenyl group attached to it resulted in compounds with significantly improved activity. The data presented in the table below, derived from a study on BET bromodomain inhibitors, illustrates how structural changes correlate with biological potency. nih.gov
| Compound | Substituent at C2 | Substituent at Phenyl Ring (of Piperazine) | BRD4 (BD1) IC50 (μM) |
|---|---|---|---|
| 1 | - | - | >50 |
| 13 | 4-methylpiperazin-1-yl | - | 10.12 |
| 18 | 4-acetylpiperazin-1-yl | - | 2.35 |
| 22 | 4-(4-chlorobenzoyl)piperazin-1-yl | 4-Cl | 0.45 |
| 24 | 4-(4-cyanobenzoyl)piperazin-1-yl | 4-CN | 0.24 |
This data clearly demonstrates that the addition of a piperazine ring at C2 enhances potency, and further substitution on the terminal phenyl ring of this side chain with electron-withdrawing groups like chloro and cyano progressively increases the inhibitory activity against BRD4.
Analysis of Positional and Substituent Effects on Activity Profiles
The position and nature of substituents on the phenanthridinone ring system have a profound impact on the resulting biological activity. The tricyclic core of phenanthridinone offers multiple sites for substitution, and the specific placement of a group can alter the molecule's interaction with its biological target.
While a comprehensive SAR study specifically on 9-methyl-6(5H)-phenanthridinone is not extensively documented in the public domain, the principles can be inferred from studies on analogous compounds. The methyl group at the C9 position is located on one of the outer aromatic rings of the phenanthridinone core. nih.gov Its effect on activity would depend on the specific target protein and the nature of the binding pocket.
In the context of the aforementioned BET bromodomain inhibitors, the focus of substitution was primarily on the C2 and C8 positions. nih.gov However, considering general principles of medicinal chemistry, a methyl group at C9 could influence activity through several mechanisms:
Steric Effects: The methyl group can create steric hindrance or, conversely, promote a favorable conformation for binding. If the binding pocket at the C9 position is tight, the methyl group could decrease affinity. If the pocket is larger and hydrophobic, the methyl group could enhance binding through van der Waals interactions.
Electronic Effects: A methyl group is weakly electron-donating, which could subtly alter the electron density of the aromatic system and influence interactions with the target.
Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
A study on the synthesis of various phenanthridin-6(5H)-ones reported the preparation of 9-methylphenanthridin-6(5H)-one and 8,9-dimethoxyphenanthridin-6(5H)-one, indicating the chemical feasibility of substitutions at these positions. acs.orgnih.gov The biological evaluation of a library of such compounds would be necessary to delineate the precise effects of substitution at the C9 position.
Derivation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to its biological target, triggering a biological response. For the phenanthridinone scaffold, particularly in the context of BET bromodomain inhibition, a clear pharmacophore model has emerged from structure-based design and SAR studies. nih.gov
The key pharmacophoric features for potent BET bromodomain inhibition by phenanthridinone derivatives can be summarized as follows:
A Hydrogen Bond Donor: The lactam N-H group at position 5 of the phenanthridinone core is a critical hydrogen bond donor. It typically forms a hydrogen bond with a conserved asparagine residue in the active site of the bromodomain.
Aromatic/Hydrophobic Regions: The tricyclic phenanthridinone core itself provides a large, flat aromatic surface that engages in hydrophobic and pi-stacking interactions with aromatic residues within the binding pocket.
A Hydrogen Bond Acceptor: The lactam carbonyl group at position 6 acts as a crucial hydrogen bond acceptor, often interacting with a key water molecule or directly with the protein.
A Linker and an Additional Hydrophobic/Aromatic Moiety: As seen in the highly potent analogs, a linker, such as a piperazine, at the C2 position connected to another aromatic ring (e.g., a substituted phenyl group) is essential for extending into a hydrophobic region of the binding pocket and establishing further favorable interactions. nih.gov
The 9-methyl group of 6(5H)-Phenanthridinone, 9-methyl- would be part of the main aromatic/hydrophobic region of the pharmacophore. Its contribution to binding would depend on the specific topology of the target's binding site in that vicinity.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 6(5H)-Phenanthridinone, 9-methyl-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide insights into its geometry, stability, and reactivity. researchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Furthermore, calculations of Mulliken atomic charges, dipole moments, and other electronic properties help in understanding the molecule's polarity and intermolecular interactions. researchgate.netuit.no These theoretical predictions are instrumental in correlating a compound's structure with its experimental behavior and spectroscopic data. researchgate.netresearchgate.net The accuracy of these predictions has been shown to be reliable when compared with experimental findings for similar heterocyclic systems. uit.nojst.vn
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions. |
This table represents typical parameters obtained from DFT calculations for compounds in this class.
Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For derivatives of the 6(5H)-phenanthridinone scaffold, which are explored for various pharmacological activities, docking simulations are essential for understanding their mechanism of action. nih.gov The process involves placing the ligand, in this case, 9-methyl-6(5H)-phenanthridinone or its analogs, into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.govnih.gov
These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor's amino acid residues. nih.gov For instance, in studies of related quinazolinone derivatives, docking has been used to identify key interactions with the active site of enzymes like DNA gyrase. nih.gov By elucidating these binding modes, researchers can rationalize the biological activity of existing compounds and guide the design of new, more potent derivatives.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. mdpi.com
For a complex involving a 9-methyl-6(5H)-phenanthridinone derivative, an MD simulation would track the movements of every atom over a set period, providing insights into the conformational stability of the ligand within the binding site. mdpi.com These simulations can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. This information is crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions, which is essential for the in silico design of effective therapeutic agents. mdpi.com
Tautomerism and Energetic Landscape Analysis
The 6(5H)-phenanthridinone core structure exhibits lactam-lactim tautomerism. The 6(5H)-phenanthridinone form is the lactam, while its tautomer, 6-hydroxyphenanthridine, is the lactim form. The 9-methyl derivative exists in equilibrium between these two forms. The lactam form is generally predominant in phenanthridinones. nih.gov
Computational methods, particularly DFT, are used to analyze the energetic landscape of this tautomerism. By calculating the relative energies of the lactam and lactim tautomers, as well as the transition state connecting them, researchers can predict the equilibrium constant (KT) and the energy barrier for the tautomerization process. rsc.org Studies on analogous systems, such as anthrone (B1665570) and 9-anthrol, have demonstrated that computational analysis can accurately determine the relative stability of tautomers and the kinetics of their interconversion. rsc.orgtudublin.ie Understanding the tautomeric preferences of 9-methyl-6(5H)-phenanthridinone is vital as the different forms can exhibit distinct chemical and biological properties.
Table 2: Comparison of Lactam and Lactim Tautomers of 9-methyl-6(5H)-phenanthridinone
| Feature | Lactam Form | Lactim Form |
|---|---|---|
| Systematic Name | 9-methyl-5H-phenanthridin-6-one | 9-methylphenanthridin-6-ol |
| Functional Group | Amide (-C(=O)-NH-) | Imine-Alcohol (-C(OH)=N-) |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor |
| Aromaticity | Central pyridine (B92270) ring is non-aromatic | Central pyridine ring is aromatic |
| Predicted Stability | Generally the more stable tautomer | Generally the less stable tautomer |
In Silico Design of Novel 6(5H)-Phenanthridinone Derivatives
The 6(5H)-phenanthridinone scaffold is a valuable template in medicinal chemistry for the development of new therapeutic agents. In silico design involves using computational methods to create novel derivatives of a lead compound, such as 9-methyl-6(5H)-phenanthridinone, with improved properties. rsc.org
This process often begins with the core structure, which is then computationally modified by adding various functional groups at different positions. Large virtual libraries of these new derivatives can be generated and rapidly screened using techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis to predict their biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.orgmdpi.com This computational approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, saving significant time and resources. mdpi.com
Natural Product Research and Biomimetic Synthesis
Occurrence of Phenanthridinone Scaffolds in Natural Alkaloids
The 6(5H)-phenanthridinone skeleton is the foundational structure for a prominent group of Amaryllidaceae alkaloids. thieme-connect.com These compounds are primarily isolated from the bulbs of plants belonging to the Amaryllidaceae family, such as daffodils. thieme-connect.commdpi.com This class of alkaloids is recognized for its structural diversity and significant biological activities. mdpi.comrsc.org
A number of these natural products have been identified and characterized, many of which exhibit potent biological effects, such as antitumor properties. thieme-connect.comnih.gov The shared phenanthridinone core is often elaborately decorated with various functional groups, particularly hydroxyl groups, which contribute to their unique biological profiles. thieme-connect.comunivie.ac.at The low natural abundance of these compounds has spurred considerable interest in their chemical synthesis. capes.gov.br
Key examples of natural alkaloids featuring the phenanthridinone scaffold include:
Narciclasine (B1677919) . capes.gov.br
Lycoricidine . capes.gov.br
Pancratistatin . capes.gov.br
Crinasiadine . capes.gov.br
Oxoassoanine . capes.gov.br
Pratosine . capes.gov.br
Anhydrolycorinone . capes.gov.br
7-Deoxypancratistatin . thieme-connect.com
These molecules are the subject of extensive research due to their potential as leads for the development of new therapeutic agents. thieme-connect.com
| Natural Product | Core Scaffold | Source Family |
|---|---|---|
| Narciclasine | Phenanthridinone | Amaryllidaceae |
| Lycoricidine | Phenanthridinone | Amaryllidaceae |
| Pancratistatin | Phenanthridinone | Amaryllidaceae |
| Crinasiadine | Phenanthridinone | Amaryllidaceae |
| Oxoassoanine | Phenanthridinone | Amaryllidaceae |
| Pratosine | Phenanthridinone | Amaryllidaceae |
| Anhydrolycorinone | Phenanthridinone | Amaryllidaceae |
| 7-Deoxypancratistatin | Phenanthridinone | Amaryllidaceae |
Approaches to the Biomimetic Synthesis of Related Natural Products
Biomimetic synthesis is a field of organic chemistry that seeks to replicate nature's synthetic strategies in the laboratory. wikipedia.org This approach involves designing synthetic routes that are inspired by or parallel the proposed biosynthetic pathways of natural products. wikipedia.orgrsc.org For the Amaryllidaceae alkaloids, biomimetic strategies often focus on mimicking key enzymatic transformations that are believed to occur in the plant. wikipedia.org
The biosynthesis of the vast majority of Amaryllidaceae alkaloids is understood to proceed from a common precursor, norbelladine, which itself is derived from the amino acids phenylalanine and tyrosine. rsc.orgimperial.ac.uk A critical and often-mimicked step in their formation is an intramolecular oxidative coupling of this precursor. rsc.org Tracer experiments have provided evidence for this pathway, for instance, confirming that narciclasine is biosynthesized from O-methyl-norbelladine through a para-para phenolic coupling reaction. rsc.org
Synthetic efforts have successfully adopted this biomimetic principle. Key approaches include:
Intramolecular Phenolic Oxidative Coupling: This strategy emulates the key bond formation that creates the core ring system of many Amaryllidaceae alkaloids. Synthetic chemists have developed various reagents and conditions to effect this transformation in the lab, providing a powerful tool for constructing the phenanthridinone skeleton. rsc.org
Electro-organic Synthesis: A modern approach to mimicking oxidative processes involves electrochemistry. A general and sustainable electro-organic method has been developed for a key transformation to form spirodienone intermediates from nature-derived starting materials. nih.gov These intermediates are versatile precursors for various Amaryllidaceae alkaloids, demonstrating a biomimetic synthesis that is both efficient and environmentally conscious. nih.gov
Biomimetic Rearrangements: In some cases, biosynthetic pathways are believed to involve rearrangements of one alkaloid skeleton into another. For example, it was hypothesized that lycorenine-type alkaloids could be formed from the rearrangement of lycorine-type precursors. imperial.ac.uk This hypothesis was experimentally supported by the total synthesis of (±)-clivonine, which utilized a biomimetic ring-switch from a lycorine-type progenitor as the key step. imperial.ac.uknih.gov Similarly, a biomimetic protocol was developed for the conversion of haemanthidine (B1194808) to pretazettine, another related alkaloid. rsc.orgimperial.ac.uk
These biomimetic approaches not only provide elegant and efficient routes to complex natural products but also help to validate and refine the understanding of how these molecules are assembled in nature. imperial.ac.uk
Emerging Research Directions and Future Perspectives
Development of 9-methyl-6(5H)-Phenanthridinone-Based Chemical Probes for Biological Systems
The development of fluorescent probes is crucial for visualizing and understanding complex biological processes. While research into chemical probes based specifically on the 9-methyl-6(5H)-phenanthridinone scaffold is still in its early stages, the broader phenanthridine (B189435) and phenanthrene (B1679779) frameworks have shown significant promise in this area. This suggests a potential avenue for the future development of 9-methyl-6(5H)-phenanthridinone-based probes.
The inherent fluorescence of the phenanthridine core makes it an attractive scaffold for the design of chemical sensors. For instance, phenanthrene-based molecules have been synthesized and investigated as fluorescent probes sensitive to the polarity and rigidity of their microenvironment. One such example is methyl(10-phenylphenanthren-9-yl)sulfane (MPPS), which has demonstrated utility in determining the critical micelle concentrations of surfactants and studying protein-surfactant interactions. nih.gov The photophysical properties of these types of molecules, including their emission energies and fluorescence lifetimes, are often modulated by their local environment, making them valuable tools for studying cellular structures and dynamics. nih.gov
Future research could focus on functionalizing the 9-methyl-6(5H)-phenanthridinone core to create probes that can selectively target and report on specific analytes or biological events. The methyl group at the 9-position could potentially be modified to introduce targeting moieties or reactive groups, enabling the development of probes for specific enzymes or cellular components. The exploration of photoactivatable probes based on this scaffold also presents an exciting research direction, allowing for spatiotemporal control over fluorescence activation in biological imaging.
Exploration of Novel Therapeutic or Industrial Applications
The phenanthridinone scaffold is a well-established pharmacophore found in a variety of biologically active natural products and synthetic compounds. nih.gov Notably, the parent compound, 6(5H)-phenanthridinone, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair, genomic stability, and programmed cell death. chemicalbook.comcymitquimica.comchemicalbook.com PARP inhibitors have garnered significant attention as anticancer agents, particularly for the treatment of cancers with deficiencies in other DNA repair pathways. chemicalbook.com
Given that 6(5H)-phenanthridinone exhibits these properties, it is plausible that 9-methyl-6(5H)-phenanthridinone could also possess similar or enhanced therapeutic activities. The addition of a methyl group at the 9-position may influence the compound's binding affinity to target proteins, its metabolic stability, or its pharmacokinetic profile. Therefore, a key area of future research will be the systematic evaluation of 9-methyl-6(5H)-phenanthridinone and its derivatives for their potential as PARP inhibitors and their efficacy in various cancer cell lines.
Beyond oncology, the phenanthridinone class has been associated with a broad spectrum of pharmacological activities, including antiviral and immunomodulatory effects. chemicalbook.comchemicalbook.commdpi.com For instance, 6(5H)-phenanthridinone has been investigated for its potential as an HIV-1 integrase inhibitor. cymitquimica.comchemicalbook.comfishersci.com The exploration of 9-methyl-6(5H)-phenanthridinone in these therapeutic areas could uncover novel applications.
Currently, there is limited information available regarding the specific industrial applications of 9-methyl-6(5H)-phenanthridinone. However, the broader class of phenanthridines has applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) due to their photophysical properties. Future research may explore the potential of 9-methyl-6(5H)-phenanthridinone in the development of novel functional materials.
Integration of Advanced Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 9-methyl-6(5H)-phenanthridinone, a notable advancement is its synthesis via a weak base-promoted lactamization under microwave irradiation. nih.gov This method offers a transition-metal-free approach to the construction of the phenanthridinone core, which is a significant step towards a more sustainable process. nih.gov
The principles of green chemistry encourage the use of methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. huarenscience.com Microwave-assisted synthesis often leads to shorter reaction times and increased yields compared to conventional heating methods, contributing to a more sustainable process. mdpi.com The transition-metal-free nature of the reported synthesis of 9-methyl-6(5H)-phenanthridinone is particularly advantageous as it avoids the use of often toxic and expensive heavy metals. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. How is 9-methyl-6(5H)-phenanthridinone synthesized, and what analytical methods validate its purity and structure?
- Methodology :
- Synthesis : 9-Methoxy derivatives of 6(5H)-phenanthridinone are synthesized via photoirradiation of substituted 2-biphenylyl isocyanates under nitrogen with Vycor-filtered light (450-W medium-pressure source). Purification involves column chromatography to isolate isomers .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Empirical tables of chemical shifts (e.g., Table IV in ) guide assignments of aromatic hydrogens. For 9-methyl derivatives, methoxy groups shield ortho protons (~0.5 ppm) and meta protons (~0.1 ppm), validated against calculated values .
- Data Validation : Compare observed NMR shifts (e.g., H7 deshielded by amide carbonyl at τ1.7) with reference spectra .
Q. What are the physicochemical properties of 9-methyl-6(5H)-phenanthridinone, and how do they influence experimental design?
- Key Properties :
- Molecular formula: C₁₄H₁₁NO (derived from parent compound C₁₃H₉NO ).
- Melting point: ~290–292°C (analogous to unsubstituted phenanthridinone) .
- Solubility: Likely similar to 6(5H)-phenanthridinone, which is soluble in DMSO (5 mg/mL) but insoluble in water .
Advanced Research Questions
Q. How does the 9-methyl substituent modulate PARP1/PARP2 inhibition compared to other derivatives?
- Structure-Activity Relationship (SAR) :
- The methyl group at position 9 may enhance steric hindrance, affecting binding to PARP’s catalytic domain. Compare IC₅₀ values with unsubstituted or 3-/8-methoxy analogs .
- Validation : Use fluorescence polarization assays with recombinant PARP1/2 enzymes. Measure NAD⁺ depletion rates .
Q. How can researchers resolve contradictions in reported hepatoprotective vs. DNA-damaging effects of 9-methyl-6(5H)-phenanthridinone?
- Mechanistic Insights :
- Hepatoprotection : Linked to CYP2E1 inhibition, reducing CCl₄ bioactivation independently of metabolism .
- DNA Damage : Observed in yeast (S. cerevisiae) via preferential inhibition of eukaryotic DNA replication .
- Methodology :
- Use knockout models (e.g., CYP2E1-null mice) to isolate hepatoprotective pathways.
- Employ comet assays in lymphoma cells to quantify DNA damage .
Q. What computational tools predict the interaction of 9-methyl-6(5H)-phenanthridinone with NF-κB or iNOS?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
